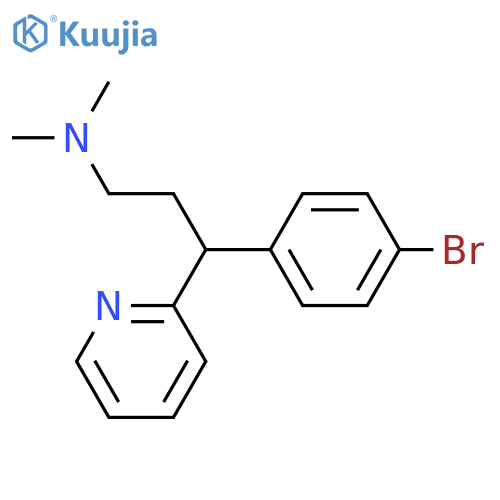

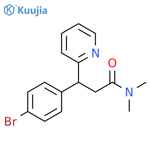

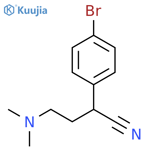

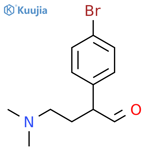

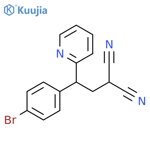

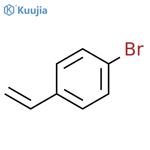

New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins

,

Journal of Organic Chemistry,

1994,

59(23),

7125-7